Methoxytrityl-N-PEG8-TFP ester

Übersicht

Beschreibung

Methoxytrityl-N-PEG8-TFP ester is a biochemical compound used primarily in proteomics research. It is known for its role in bioconjugation and solid-phase synthesis. The compound has the molecular formula C45H55F4NO11 and a molecular weight of 861.91 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methoxytrityl-N-PEG8-TFP ester involves the reaction of Methoxytrityl chloride with N-PEG8-TFP under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methoxytrityl-N-PEG8-TFP ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other nucleophiles under basic conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in organic solvents at room temperature.

Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products Formed

Substitution Reactions: The major products are substituted esters or amides.

Hydrolysis: The products are the corresponding alcohol and carboxylic acid.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methoxytrityl-N-PEG8-TFP ester is primarily utilized in the synthesis of modified peptides and proteins. The TFP ester group reacts readily with nucleophiles, allowing for the formation of stable amide bonds. This property is particularly useful in:

- Peptide Synthesis : It facilitates the conjugation of PEG to peptides, enhancing their solubility and stability.

- Protein Modification : The compound is employed to modify proteins for better therapeutic efficacy or to study protein interactions.

Drug Delivery Systems

In medicinal chemistry, this compound plays a crucial role in developing drug delivery systems. Its applications include:

- Bioconjugates : The compound is used to create bioconjugates that can improve the pharmacokinetics of drugs by increasing their half-life and reducing immunogenicity.

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues.

Biochemical Research

In biochemical studies, this compound is instrumental in exploring various biological processes:

- Protein-Protein Interactions : Researchers use it to investigate interactions between proteins by modifying one or both proteins with PEG linkers.

- Enzyme Studies : The compound can be used to modify enzymes, thereby altering their activity or stability for experimental purposes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Site-Specific Conjugation : A study demonstrated that site-specific conjugation of DOTA-PEGn to engineered antibodies using TFP esters significantly improved tumor uptake and imaging capabilities in PET scans. This underscores the importance of PEG size in optimizing biodistribution and clearance rates .

- Drug Delivery Enhancements : Research on dendritic polymers has shown that incorporating PEG linkers like this compound enhances the delivery efficiency of antiretroviral drugs, providing a promising avenue for future therapeutic strategies .

Wirkmechanismus

The mechanism of action of Methoxytrityl-N-PEG8-TFP ester involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioconjugation, where it can link biomolecules to various substrates. The compound targets functional groups like amines and thiols, facilitating the formation of stable conjugates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methoxytrityl-N-PEG4-TFP ester

- Methoxytrityl-N-PEG6-TFP ester

- Methoxytrityl-N-PEG12-TFP ester

Uniqueness

Methoxytrityl-N-PEG8-TFP ester is unique due to its specific PEG chain length, which provides optimal solubility and reactivity for certain applications. Compared to its analogs with shorter or longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of bioconjugation and synthetic applications .

Biologische Aktivität

Methoxytrityl-N-PEG8-TFP ester is a compound that has gained attention in the field of bioconjugation and drug delivery due to its unique properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

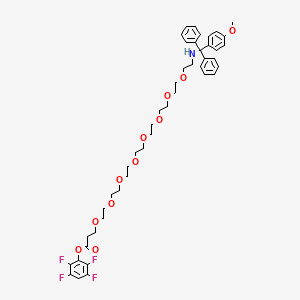

Chemical Structure and Properties

This compound is characterized by a methoxytrityl group linked to an 8-unit polyethylene glycol (PEG) chain, followed by a trifluoroacetic acid (TFP) moiety. The general structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 1,200 g/mol (exact values may vary based on the specific structure and substituents).

The PEG component enhances solubility and biocompatibility, while the methoxytrityl group is often used for protecting amine functionalities during synthesis.

- Drug Delivery : The PEGylation of drugs using this compound facilitates improved pharmacokinetics by increasing solubility and reducing immunogenicity. This leads to enhanced bioavailability and prolonged circulation time in the bloodstream.

- Bioconjugation : The TFP moiety allows for efficient coupling with various biomolecules, including proteins, peptides, and nucleic acids. This feature is crucial for developing targeted therapies and diagnostic agents.

- Antioxidant Properties : Some studies suggest that PEGylated compounds exhibit antioxidant activity, which can mitigate oxidative stress in biological systems.

Case Studies

- Targeted Drug Delivery : A study demonstrated that this compound-modified nanoparticles showed significantly enhanced targeting efficiency towards cancer cells compared to non-modified counterparts. The modification facilitated specific binding to overexpressed receptors on cancer cells, resulting in increased cellular uptake and cytotoxicity .

- Therapeutic Applications : Research has shown that conjugating this compound with therapeutic agents can improve their efficacy. For instance, a recent investigation revealed that a chemotherapy drug linked via this ester exhibited reduced side effects while maintaining therapeutic efficacy against tumors in vivo .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | ~1,200 g/mol |

| Solubility | High in aqueous environments |

| Biological Half-life | Extended due to PEGylation |

| Targeting Mechanism | Receptor-mediated endocytosis |

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55F4NO11/c1-52-38-14-12-37(13-15-38)45(35-8-4-2-5-9-35,36-10-6-3-7-11-36)50-17-19-54-21-23-56-25-27-58-29-31-60-33-32-59-30-28-57-26-24-55-22-20-53-18-16-41(51)61-44-42(48)39(46)34-40(47)43(44)49/h2-15,34,50H,16-33H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQZKJJBMDCCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55F4NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.